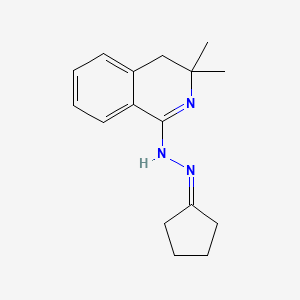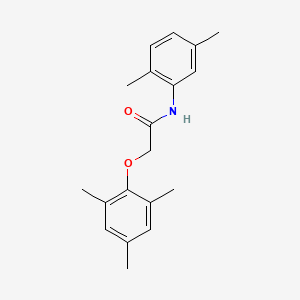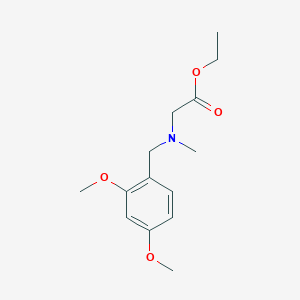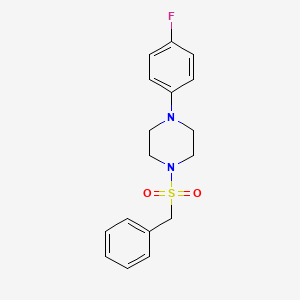![molecular formula C14H18BrNO3 B5858535 4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that is commonly referred to as BDMC, and it has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of BDMC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BDMC has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, BDMC has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BDMC has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, BDMC has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation. BDMC has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One advantage of using BDMC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BDMC has been shown to have a variety of biochemical and physiological effects, which makes it a versatile compound for use in different types of experiments. However, one limitation of using BDMC is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BDMC. One area of interest is the development of BDMC derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its effects on different signaling pathways. Finally, more research is needed to determine the potential therapeutic applications of BDMC in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion:
In conclusion, 4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine is a morpholine derivative that has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anticancer, neuroprotective, and anti-inflammatory effects. While there are some limitations to using BDMC in lab experiments, it remains a versatile compound with potential therapeutic applications in several areas. Further research is needed to fully understand the mechanism of action of BDMC and its potential applications in the treatment of various diseases.
合成法
The synthesis of BDMC involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl morpholine in the presence of a base. The resulting product is then purified through recrystallization. The yield of BDMC is typically around 60-70%, and the compound is stable under normal laboratory conditions.
科学的研究の応用
BDMC has been studied for its potential use in a variety of scientific research applications. It has been shown to have anticancer properties, as it can induce apoptosis in cancer cells. BDMC has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, BDMC has been studied for its potential use in treating cardiovascular diseases, as it has been shown to have anti-inflammatory effects.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-7-12(8-11(2)14(10)15)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRMUMWLGKYSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)

![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)




![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)